Phytonadione-12,13-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phytonadione-12,13-diol involves the hydroxylation of Phytonadione (Vitamin K1). The reaction typically requires specific catalysts and controlled conditions to ensure the selective addition of hydroxyl groups at the 12th and 13th positions of the molecule. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the industrial setup.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves multiple steps, including the initial synthesis of Phytonadione, followed by its hydroxylation and subsequent purification to isolate the desired diol compound .
Chemical Reactions Analysis
Types of Reactions: Phytonadione-12,13-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxy derivatives, ketones, and substituted naphthalene derivatives .
Scientific Research Applications
Phytonadione-12,13-diol has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity marker in the analysis of Vitamin K1.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in formulations for blood clotting disorders.
Industry: Utilized in the production of Vitamin K1 supplements and related products
Mechanism of Action
The mechanism of action of Phytonadione-12,13-diol is closely related to that of Vitamin K1. It promotes the liver synthesis of clotting factors (II, VII, IX, X) by acting as a cofactor for the enzyme γ-carboxylase. This enzyme modifies and activates precursors to these coagulation factors, thereby facilitating blood clotting. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
Phytonadione (Vitamin K1): The parent compound, essential for blood clotting and bone metabolism.
Menadione (Vitamin K3): A synthetic form of Vitamin K, less potent than Phytonadione.
Menadiol Sodium Diphosphate (Vitamin K4): A water-soluble form of Vitamin K, used in specific medical applications
Uniqueness: Phytonadione-12,13-diol is unique due to its specific hydroxylation pattern, which distinguishes it from other Vitamin K derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications .
Properties
Molecular Formula |
C31H48O4 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-(2,3-dihydroxy-3,7,11,15-tetramethylhexadecyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-19-31(6,35)28(32)20-27-24(5)29(33)25-17-7-8-18-26(25)30(27)34/h7-8,17-18,21-23,28,32,35H,9-16,19-20H2,1-6H3 |
InChI Key |
BBOTUVRPXSMADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(C(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Origin of Product |
United States |
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